1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Description
1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining pyrimidine and pyrazolo[3,4-B]pyridine moieties, which contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-11-9-12(2)21-19(20-11)24-18-17(13(3)23-24)15(10-16(25)22-18)14-7-5-4-6-8-14/h4-9,15H,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCITXHYBEXTVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles.
p-Toluenesulfonic acid is used as a catalyst.Reaction Conditions: The reaction is carried out under solvent-free conditions by grinding the starting materials together.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Biological Studies: It has been studied for its interactions with DNA and proteins, providing insights into its potential as a therapeutic agent.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with molecular targets such as DNA and proteins. The compound binds to DNA via groove binding mode, which can lead to DNA cleavage and potential therapeutic effects . Additionally, it may interact with proteins, influencing various biological pathways and processes.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can be compared with similar compounds such as:
- 1-(4,6-Dimethylpyrimidin-2-YL)-7-(2-fluorophenyl)methyl-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one .
- N-(4,6-Dimethylpyrimidin-2-YL)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide .
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
